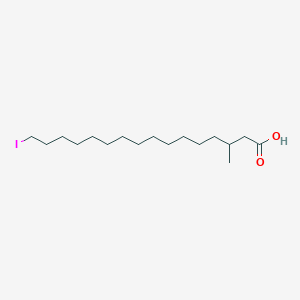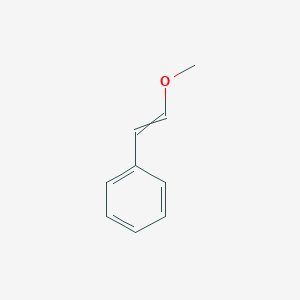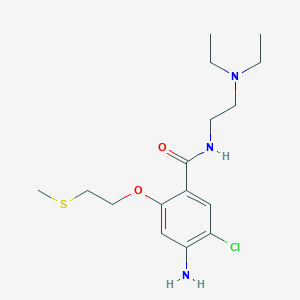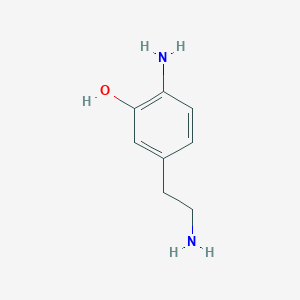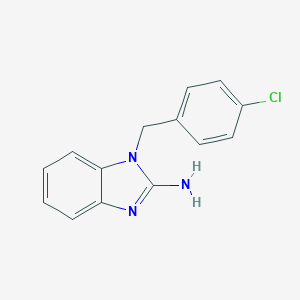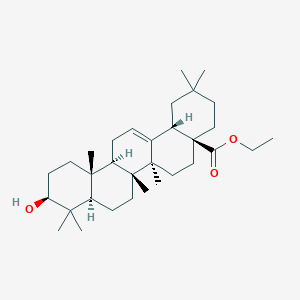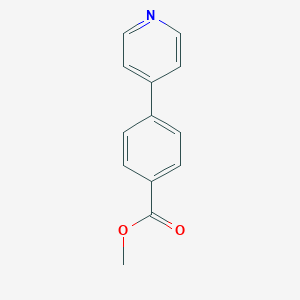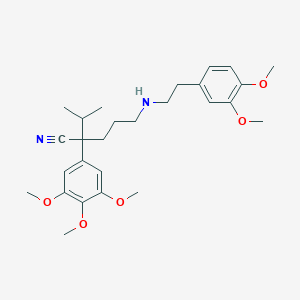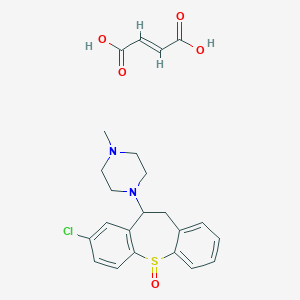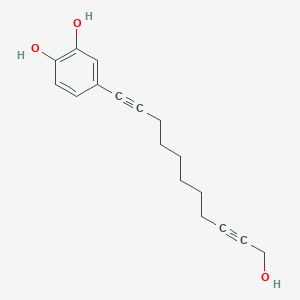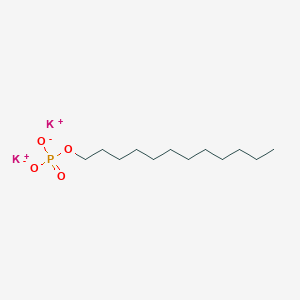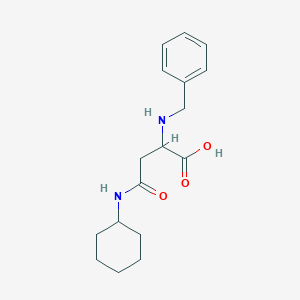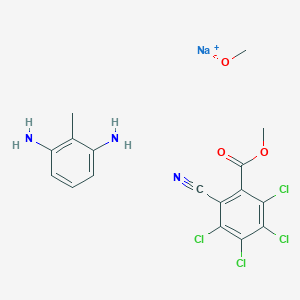
sodium;methanolate;2-methylbenzene-1,3-diamine;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen: is a complex chemical compound that results from the reaction of benzoic acid derivatives with 2-methyl-1,3-benzenediamine and sodium methoxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen typically involves the reaction of benzoic acid derivatives with 2-methyl-1,3-benzenediamine in the presence of sodium methoxide . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The compound can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while substitution reactions can produce a wide range of substituted benzoic acid esters .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. It is also studied for its unique reactivity and potential as a catalyst in certain reactions .
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its ability to interact with biological macromolecules .
Medicine: In medicine, the compound is explored for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways involved in disease processes .
Industry: In industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes . The compound can modulate the activity of these targets, leading to changes in cellular function and potentially therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with p-phenylenediamine and sodium methoxide
- Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 4-[(4-aminophenyl)azo]-3-methylbenzenamine and sodium methoxide
Uniqueness: The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen lies in its specific chemical structure and reactivity.
Eigenschaften
CAS-Nummer |
106276-79-3 |
|---|---|
Molekularformel |
C17H16Cl4N3NaO3 |
Molekulargewicht |
475.1 g/mol |
IUPAC-Name |
sodium;methanolate;2-methylbenzene-1,3-diamine;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
InChI |
InChI=1S/C9H3Cl4NO2.C7H10N2.CH3O.Na/c1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11;1-5-6(8)3-2-4-7(5)9;1-2;/h1H3;2-4H,8-9H2,1H3;1H3;/q;;-1;+1 |
InChI-Schlüssel |
VYEKNZNEJZKGRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Isomerische SMILES |
CC1=C(C=CC=C1N)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Kanonische SMILES |
CC1=C(C=CC=C1N)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Key on ui other cas no. |
106276-79-3 |
Physikalische Beschreibung |
OtherSolid |
Synonyme |
Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzenediamine and sodium methoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


